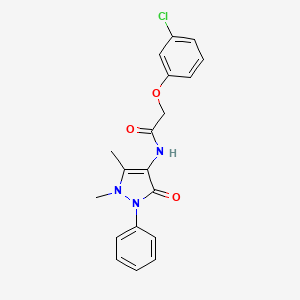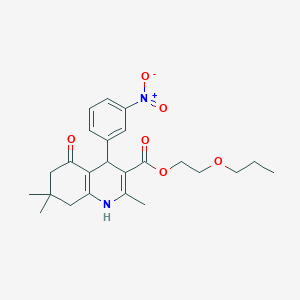
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential as a drug candidate for various medical applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic effects. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to inhibit the uptake of dopamine, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce the locomotor activity of animals, which may contribute to its sedative effects. Additionally, it has been shown to reduce the levels of corticosterone, a stress hormone, in animals, which may contribute to its anxiolytic effects. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its potential as a treatment for depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its potential as a drug candidate for various medical applications. Additionally, it has been shown to have a relatively low toxicity profile in animals, which may make it a safer alternative to other drugs. However, one limitation of using 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine in lab experiments is its limited availability and high cost. Furthermore, its exact mechanism of action is not fully understood, which may limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. One direction is to further investigate its potential as a treatment for drug addiction, as it has shown promising results in reducing the rewarding effects of drugs such as cocaine and methamphetamine. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective drugs. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine may have potential as a treatment for other medical conditions such as anxiety disorders and cancer, which warrant further investigation.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine involves a series of chemical reactions that result in the formation of the final product. The starting material is 4-fluoroaniline, which is reacted with 2-phenylbutyryl chloride in the presence of a base to form 4-fluoro-N-(2-phenylbutanoyl)aniline. This intermediate is then reacted with piperazine in the presence of a catalyst to form 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a drug candidate for various medical applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Furthermore, 1-(4-fluorophenyl)-4-(2-phenylbutanoyl)piperazine has been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-2-19(16-6-4-3-5-7-16)20(24)23-14-12-22(13-15-23)18-10-8-17(21)9-11-18/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHSAQLRFAAESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)